7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
Overview
Description
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane is a chemical compound with the molecular formula C12H20O4. It is known for its unique structure, which includes two spiro-linked tetraoxane rings. This compound is also referred to as dicyclohexanone diperoxide or bis(cyclohexylidene)peroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane can be synthesized through the reaction of cyclohexanone with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the formation of a gem-dihydroperoxide intermediate, which then undergoes cyclization to form the spiro-linked tetraoxane structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form simpler organic compounds.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, acids (such as sulfuric acid), and reducing agents (such as sodium borohydride). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying spiro-linked structures.
Biology: The compound has been investigated for its potential biological activities, including antimalarial properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of various chemical products and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects. For example, its antimalarial activity is believed to involve the generation of reactive oxygen species that damage the parasite’s cellular components .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone peroxide cyclic dimer: Similar in structure but with different reactivity and applications.
Dicyclohexylidene diperoxide: Another spiro-linked peroxide with distinct properties.
Tetrathiadispiro[5.2.5.2]hexadecane: A sulfur analog with different chemical behavior
Uniqueness
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane is unique due to its specific spiro-linked tetraoxane structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7,8,15,16-tetraoxadispiro[5.2.59.26]hexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(8-4-1)13-15-12(16-14-11)9-5-2-6-10-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAUQQDOLGYUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OOC3(CCCCC3)OO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059750 | |
Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183-84-6 | |
Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8,15,16-Tetraoxadispiro(5.2.5.2)hexadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicyclohexylidene diperoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236595 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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